Norapomorphine hydrochloride is a chemical compound with significant relevance in pharmacology, particularly in the context of neurological research. It is a derivative of apomorphine, which itself is an alkaloid derived from morphine. Norapomorphine hydrochloride is recognized for its potential applications in treating various neurological disorders, including Parkinson's disease and other conditions characterized by dopamine dysregulation.
Norapomorphine hydrochloride can be synthesized from morphine or its derivatives through various chemical processes. The compound is classified under the category of pharmaceutical reference standards and is often used in research settings to study dopaminergic activity.
The compound falls under the category of opioid alkaloids, specifically as a dopamine receptor agonist. It interacts primarily with D1 and D2 dopamine receptors, making it a subject of interest in studies related to dopamine signaling pathways.
The synthesis of norapomorphine hydrochloride involves several methods, primarily focusing on rearranging morphine derivatives. A notable method includes the use of concentrated hydrochloric acid or sulfuric acid to facilitate the conversion of morphine into apomorphine, which can then be further modified to yield norapomorphine.
The molecular formula for norapomorphine hydrochloride is , with a molecular weight of approximately 253.30 g/mol. The structure features a complex arrangement typical of morphinan derivatives, characterized by a tetrahydroisoquinoline backbone.
Norapomorphine hydrochloride undergoes various chemical reactions that are crucial for its synthesis and application:
Norapomorphine acts primarily as a dopamine receptor agonist, facilitating dopaminergic signaling in the brain. Its mechanism involves binding to D1 and D2 receptors, mimicking dopamine's effects and influencing neurotransmitter release.
Research indicates that norapomorphine exhibits selectivity towards D2 receptors, which are implicated in motor control and reward pathways. This selectivity may enhance its therapeutic potential in treating conditions like Parkinson's disease .
Norapomorphine hydrochloride has several scientific uses:
Norapomorphine hydrochloride, systematically named (6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrochloride, is a chiral aporphine alkaloid derivative. Its core structure consists of a tetracyclic dibenzoquinoline scaffold with two phenolic hydroxyl groups at positions C10 and C11, and a secondary amine functionality within the tetrahydroisoquinoline ring system. The hydrochloride salt form enhances stability and solubility. The absolute configuration at the 6a position is R, conferring stereochemical specificity critical for dopamine receptor binding affinity. This stereochemistry is preserved in norapomorphine as the N-demethylated metabolite of apomorphine, with no evidence of enantiomeric interconversion in vivo [2] [5].
Table 1: Structural Identifiers of Norapomorphine Hydrochloride
Property | Value |
---|---|
CAS Number | 20382-69-8 |
Molecular Formula | C₁₆H₁₅NO₂·HCl |
Free Base Formula | C₁₆H₁₅NO₂ (CAS 478-76-2) |
Molecular Weight | 289.76 g/mol (HCl salt) |
SMILES (Canonical) | OC1=C2C3=CC=CC4=C3C@@([H])CC2=CC=C1O.Cl |
Chiral Center | 6aR configuration |
Norapomorphine hydrochloride exhibits limited solubility in aqueous solutions, with moderate solubility in methanol, DMSO, and water under controlled conditions [4] [5]. It is hygroscopic and requires storage at –20°C under inert atmosphere to prevent degradation [5]. The compound demonstrates pH-dependent stability, degrading under basic conditions via oxidation of catechol groups. Crystalline characterization reveals a melting point >230°C (with decomposition) [4]. Light exposure accelerates decomposition, necessitating amber glass storage. The hydrochloride salt crystallizes in an orthorhombic system, though detailed X-ray diffraction data remain limited in public literature.
Table 2: Physicochemical Profile
Property | Characteristics |
---|---|
Solubility | Slight in H₂O, methanol, DMSO |
Melting Point | >230°C (decomposition) |
Storage Conditions | –20°C, inert atmosphere, protected from light |
Stability | Sensitive to oxidation, light, and basic pH |
The primary synthesis route involves N-demethylation of apomorphine using chloroformates or cyanogen bromide, followed by hydrochloride salt formation [2] [6]. A key derivatization strategy is N-alkylation to generate pharmacologically active analogues:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7